molecular formula C21H20N2O4S B12692968 N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide CAS No. 94232-02-7

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide

Cat. No.: B12692968
CAS No.: 94232-02-7
M. Wt: 396.5 g/mol
InChI Key: OYMWMKWXGMRPEA-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide is a chemical compound known for its complex structure and potential applications in various fields. This compound features a benzamide core substituted with methoxy, methyl, and phenylsulphonyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.

    Introduction of Substituents: Methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions. The phenylsulphonyl group is added through sulfonation reactions using reagents like phenylsulfonyl chloride.

    Final Assembly: The final compound is assembled by coupling the substituted benzamide with the phenylsulphonyl derivative under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-4-((phenylsulphonyl)amino)phenyl)benzamide
  • N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)acetamide

Uniqueness

N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

94232-02-7

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-5-methoxy-2-methylphenyl]benzamide

InChI

InChI=1S/C21H20N2O4S/c1-15-13-19(23-28(25,26)17-11-7-4-8-12-17)20(27-2)14-18(15)22-21(24)16-9-5-3-6-10-16/h3-14,23H,1-2H3,(H,22,24)

InChI Key

OYMWMKWXGMRPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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